molecular formula C14H16F3NO2 B1467743 Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 874218-15-2

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B1467743
M. Wt: 287.28 g/mol
InChI Key: JOBKOZLEEYGNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 874218-15-2 . It has a molecular weight of 287.28 . The compound is stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Trifluoromethylpyridines and its derivatives, which may include “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate”, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Development of Organic Compounds

  • Summary of the Application : Trifluoromethylpyridines and its derivatives, which may include “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate”, are used in the development of organic compounds containing fluorine . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Application in Development of Organic Compounds

  • Summary of the Application : Trifluoromethylpyridines and its derivatives, which may include “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate”, are used in the development of organic compounds containing fluorine . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl derivatives are expected to have many novel applications in the future . Given the interest in fluorinated compounds in the agrochemical, pharmaceutical, and functional materials fields, it is likely that “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” and similar compounds will continue to be subjects of research .

properties

IUPAC Name

methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKOZLEEYGNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Synthesis routes and methods

Procedure details

To a stirred cold solution (0° C.) of 2-trifluoromethyl-acrylic acid methyl ester (308 mg, 2 mmol) and N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine (529 μl, 4.8 mmol) in dichloromethane (3 ml) was added slowly trifluoroacetic acid (31 μl). The resulting solution was allowed to stir at rt overnight and directly purified by column chromatography eluting with ethyl acetate in hexane (1:4) to provide 1-benzyl-3-trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester as oil (438 mg, 76%).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
529 μL
Type
reactant
Reaction Step One
Quantity
31 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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